molecular formula C22H19FN4O3 B2368944 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 941876-39-7

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

Cat. No.: B2368944
CAS No.: 941876-39-7
M. Wt: 406.417
InChI Key: SNEOHWRCWFQFHQ-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C23H19F3N4O3 , with a molecular weight of 456.4 g/mol . Its structure includes:

  • A pyrazolo[1,5-a]pyrazine core .
  • An ethoxy group attached to a phenyl ring.
  • A fluorine atom on a benzyl group.
  • An acetamide functional group .

These structural components contribute to its potential interactions with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Anticancer properties : Compounds with similar heterocyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Anti-inflammatory effects : The presence of specific functional groups may modulate inflammatory pathways.
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against bacterial strains.

However, the specific biological mechanisms of action for this compound require further investigation to elucidate its interactions with molecular targets.

Pharmacological Studies

Current literature suggests that the compound's pharmacological profile is influenced by its structural features. For instance:

  • The ethoxy group may enhance lipophilicity, improving cell membrane permeability.
  • The trifluoromethyl substituent could enhance metabolic stability and bioactivity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table highlighting notable features:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different activity.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo...]C25H26N4O5Features methoxy substitutions; may enhance solubility.
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo...)C20H19N5O4Incorporates dimethoxy groups; could influence properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrazines and their derivatives. Key findings include:

  • Anticancer Activity : A study demonstrated that pyrazolo[1,5-a]pyrazines inhibit specific kinases involved in cancer progression. This suggests that our compound may similarly target these pathways.
  • Anti-inflammatory Effects : Research has shown that specific derivatives can reduce pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Some related compounds have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

Properties

CAS No.

941876-39-7

Molecular Formula

C22H19FN4O3

Molecular Weight

406.417

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28)

InChI Key

SNEOHWRCWFQFHQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F

solubility

not available

Origin of Product

United States

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